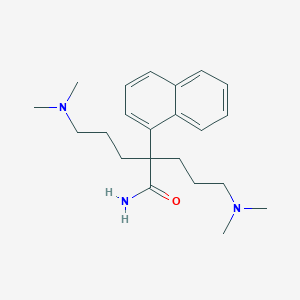
Ytterbium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium phosphate is a rare earth element that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Ytterbium phosphate is a white, odorless powder that is insoluble in water and other common solvents.
Mécanisme D'action
The mechanism of action of ytterbium phosphate in catalysis is based on its acid-base properties. Ytterbium phosphate has Lewis acid sites, which can activate the carbonyl group of the substrate, and Bronsted acid sites, which can protonate the alcohol group of the substrate. In luminescence, ytterbium ions are excited by absorption of light and emit photons when returning to the ground state. The emission wavelength depends on the energy levels of the ytterbium ions and the host lattice. In biomedical imaging, ytterbium phosphate nanoparticles can enhance the contrast of MRI and CT images by altering the relaxation times of water protons or X-ray attenuation.
Effets Biochimiques Et Physiologiques
Ytterbium phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that ytterbium ions can interact with biological molecules, such as proteins and DNA, and induce conformational changes or damage. Ytterbium phosphate nanoparticles have been shown to have low toxicity and biocompatibility in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ytterbium phosphate has several advantages for lab experiments, including its stability, high surface area, and tunable properties. Ytterbium phosphate can be easily modified by doping with other rare earth ions or by adjusting the synthesis conditions. However, ytterbium phosphate has some limitations, such as its low solubility and poor dispersibility in aqueous solutions, which can affect its catalytic and biomedical applications.
Orientations Futures
There are several future directions for research on ytterbium phosphate. First, the development of new synthesis methods and the optimization of existing methods can improve the yield, purity, and properties of ytterbium phosphate. Second, the investigation of the catalytic activity and selectivity of ytterbium phosphate in various reactions can provide insights into its mechanism of action and potential applications. Third, the exploration of the luminescence properties of ytterbium phosphate can lead to the development of new materials for optical devices and sensors. Fourth, the evaluation of the biocompatibility and toxicity of ytterbium phosphate nanoparticles in vivo can pave the way for their clinical translation as imaging agents or drug carriers. Finally, the combination of ytterbium phosphate with other materials, such as carbon nanotubes or graphene, can create hybrid materials with enhanced properties for various applications.
Méthodes De Synthèse
Ytterbium phosphate can be synthesized using a variety of methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal synthesis. Among these methods, the hydrothermal synthesis method is the most commonly used. In this method, ytterbium nitrate and ammonium phosphate are mixed in a specific ratio and heated in an autoclave at high temperature and pressure. After cooling, the resulting product is washed with water and dried to obtain ytterbium phosphate.
Applications De Recherche Scientifique
Ytterbium phosphate has been extensively studied for its potential applications in various fields, including catalysis, luminescence, and biomedical imaging. In catalysis, ytterbium phosphate has been used as a solid acid catalyst for various chemical reactions, such as esterification, transesterification, and aldol condensation. In luminescence, ytterbium phosphate has been used as a host material for rare earth ions, which can emit light in the visible and near-infrared regions. In biomedical imaging, ytterbium phosphate nanoparticles have been developed as contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Propriétés
Numéro CAS |
13759-80-3 |
|---|---|
Nom du produit |
Ytterbium phosphate |
Formule moléculaire |
O4PYb |
Poids moléculaire |
268.02 g/mol |
Nom IUPAC |
ytterbium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Yb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
Clé InChI |
YXNVQKRHARCEKL-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Yb+3] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Yb+3] |
Autres numéros CAS |
13759-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



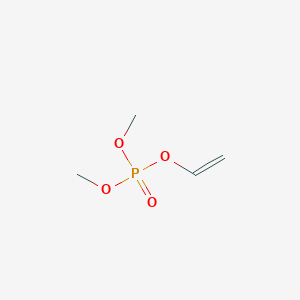
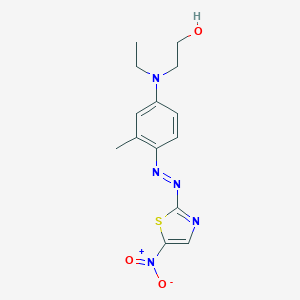



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
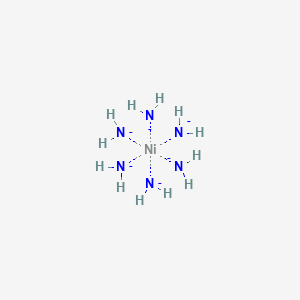

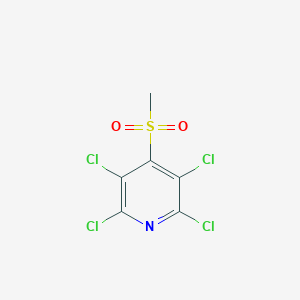



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
